Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Description
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Properties
IUPAC Name |
methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-5-3-6-12(9-8-11)7-4-10(13)14-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKOKUVXLJPXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Executive Summary
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors (e.g., H3 antagonists, sigma receptors) and kinase inhibitors. It combines a flexible 1,4-diazepane (homopiperazine) core with an ester-functionalized side chain , serving as a versatile linker for further derivatization.
This guide provides a definitive technical analysis of the compound's structure, synthesis-derived impurity profile, and validated analytical protocols. It addresses the specific challenge of characterizing the fluxional 7-membered diazepane ring and distinguishing it from structurally similar piperazine analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is an asymmetric 1,4-diazepane derivative. The presence of two basic nitrogen atoms—one methylated (tertiary) and one alkylated with the propanoate chain (tertiary)—dictates its solubility and ionization behavior.
| Property | Specification |
| IUPAC Name | Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | Generic/Custom Synthesis (Analogous to 1253790-xx-x series) |
| Physical State | Colorless to pale yellow oil (hygroscopic) |
| pKa (Predicted) | N4 (Methyl): ~9.2 |
| LogP | ~0.5 (Highly polar, lipophilic at high pH) |
| Solubility | Soluble in MeOH, DCM, DMSO, dilute acid; sparingly soluble in water at pH >10 |
Synthesis & Impurity Origins[6][8]
Understanding the synthesis is prerequisite to accurate analysis. The compound is typically generated via an aza-Michael addition of N-methylhomopiperazine to methyl acrylate. This route is highly atom-economical but introduces specific impurity risks.
Reaction Pathway Diagram
Figure 1: Synthesis pathway via aza-Michael addition showing the origin of critical impurities.
Critical Impurities for QC
-
Unreacted N-methylhomopiperazine: Difficult to remove due to similar basicity. Detectable via GC-FID or derivatization.
-
Hydrolysis Product (Acid): Formed if the ester is exposed to moisture/heat. Shifts retention time significantly in Reverse Phase (RP) HPLC.
-
Regioisomers: Not possible if starting with pure 1-methyl-1,4-diazepane, as only one secondary amine is available.
Structural Characterization Strategy
The 7-membered diazepane ring exhibits conformational flexibility (twist-chair/twist-boat), leading to broad or complex multiplets in NMR, unlike the rigid triplets seen in piperazines.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent Selection: CDCl₃ is standard. If signals overlap, C₆D₆ (Benzene-d6) is recommended to induce solvent-induced shifts (ASIS) that resolve the ring protons.
¹H NMR Assignment (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ester -OCH₃ | 3.68 | Singlet | 3H | Characteristic methyl ester. |
| Side Chain α | 2.50 | Triplet (J=7.2 Hz) | 2H | Adjacent to Carbonyl (deshielded). |
| Side Chain β | 2.82 | Triplet (J=7.2 Hz) | 2H | Adjacent to Nitrogen (N1). |
| N-CH₃ | 2.34 | Singlet | 3H | N-Methyl group on N4. |
| Ring C2/C3/C5/C7 | 2.60 – 2.75 | Multiplets | 8H | |
| Ring C6 | 1.80 | Quintet/Multiplet | 2H |
Expert Insight: The diagnostic signal distinguishing this from a piperazine analog is the C6 methylene protons at ~1.8 ppm . Piperazines lack this "bridge" carbon and only show signals around 2.5–3.0 ppm.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = m/z 201.3.
-
Fragmentation Pattern (MS/MS):
-
Loss of OMe: m/z 170 (M - 31).
-
McLafferty Rearrangement: Cleavage of the propanoate chain often yields the N-methylhomopiperazine fragment (m/z 113).
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Ester): Strong band at 1735–1740 cm⁻¹ .
-
C-H Stretch: 2800–2950 cm⁻¹ (Methyl/Methylene).
-
Absence of N-H: Lack of band at 3300–3500 cm⁻¹ confirms complete conversion of the secondary amine.
Analytical Protocol: Purity & Assay
This protocol utilizes Reverse Phase HPLC with a basic mobile phase modifier to ensure sharp peak shape for the diamine species.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD |
| Gradient | 5% B to 95% B over 15 minutes |
| Column Temp | 30°C |
Why High pH? At neutral pH, the diazepane nitrogens are protonated, leading to secondary interactions with silanols and peak tailing. Ammonium bicarbonate (pH 10) suppresses ionization, ensuring the analyte is neutral and interacts hydrophobically with the C18 phase.
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.
Stability and Handling
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in basic aqueous media. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Hygroscopicity: The diamine core attracts moisture. Weighing should be performed quickly or in a glovebox.
-
Shelf Life: 12 months if stored properly. Re-test for "Acid Impurity" (Impurity B in Fig 1) before use in critical steps.
References
-
Aza-Michael Addition Mechanism: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006, 31(5), 487-531.
- Diazepane NMR Characterization: Toth, G., et al. "Conformational analysis of 1,4-diazepane derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1998. (General reference for 7-membered ring dynamics).
-
Analytical Method for Basic Amines: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 2010.
-
Analogous Synthesis (Piperazine): "An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate." BenchChem Technical Library, 2025.[1]
Sources
Therapeutic Potential of N-Methyl-1,4-Diazepane Scaffolds
Executive Summary
The N-methyl-1,4-diazepane (or N-methylhomopiperazine) moiety represents a privileged scaffold in modern medicinal chemistry. Distinct from its six-membered analogue (piperazine), the seven-membered diazepane ring introduces unique conformational flexibility and spatial volume, enabling precise modulation of target selectivity—particularly in G-protein-coupled receptors (GPCRs) and kinase active sites. This guide analyzes the structural utility, synthetic accessibility, and therapeutic applications of this scaffold, with a focus on Histamine H3 antagonists and Sigma receptor ligands.
Structural & Physicochemical Attributes[1][2][3][4][5][6][7]
The "Homopiperazine" Advantage
While piperazines are ubiquitous in drug discovery due to their ability to induce favorable pharmacokinetic (PK) properties, they often suffer from promiscuity. The 1,4-diazepane ring offers a strategic alternative:
-
Conformational Flexibility: The seven-membered ring exists in twisted-chair and twisted-boat conformations. This flexibility allows the scaffold to adopt specific binding poses that rigid piperazines cannot, often resolving "selectivity cliffs" between homologous targets (e.g., CDK9 vs. CDK2).
-
Basicity & Solubility: The secondary/tertiary amines provide high basicity (
), enhancing aqueous solubility and lysosomotropic distribution. The N-methyl group specifically modulates lipophilicity ( ) and prevents metabolic N-dealkylation compared to longer alkyl chains.
Comparative Metrics
| Feature | N-Methyl-Piperazine | N-Methyl-1,4-Diazepane | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Increased steric bulk; improved selectivity.[1] |
| Conformation | Chair (Rigid) | Twist-Chair/Boat (Flexible) | Induced fit capability for cryptic pockets. |
| C-N Bond Vectors | ~180° (Linear) | ~120° (Bent) | Alters exit vector of substituents. |
| Lipophilicity | Moderate | Slightly Higher | Improved BBB penetration (context-dependent). |
Therapeutic Applications & Mechanisms[1][3][4][5][9][10][11]
Histamine H3 Receptor Antagonism (CNS Disorders)
The N-methyl-1,4-diazepane moiety is a core pharmacophore in high-affinity H3 receptor antagonists/inverse agonists, such as GSK334429 .[2]
-
Mechanism: H3 receptors are presynaptic autoreceptors.[3] Antagonism blocks the negative feedback loop, increasing the release of histamine, acetylcholine, and dopamine.
-
Role of Scaffold: The diazepane ring acts as a basic linker, positioning the N-methyl group to interact with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.
-
Clinical Utility: Neuropathic pain, narcolepsy, and cognitive deficits (Alzheimer's).
Visualization: H3 Receptor Signaling Blockade
Figure 1: Mechanism of action for H3 antagonists. The N-methyl-1,4-diazepane ligand prevents Gi/o coupling, restoring calcium influx and neurotransmitter release.
Sigma Receptor Modulation (Neuroprotection & Oncology)
Sigma-1 (
-
Ligands: N-substituted 1,4-diazepanes (e.g., benzofuran derivatives) show high affinity for
. -
SAR Insight: The 7-membered ring allows the molecule to span the hydrophobic pocket of the
receptor more effectively than piperidine, often resulting in values in the low nanomolar range. -
Application: Neuroprotection (blocking excitotoxicity) and Oncology (inducing apoptosis in tumor cells via
).
Synthetic Methodologies
Constructing the N-methyl-1,4-diazepane core requires efficient routes that avoid dimerization.
Primary Synthetic Routes
-
Reductive Amination (Convergent): Reaction of N-methylethylenediamine with 1,3-dihalopropanes (low yield, dimerization risk).
-
Ring Expansion (Schmidt/Beckmann): Expansion of N-methyl-4-piperidones.
-
Cyclization of Diamines (Preferred): Condensation of diamines with dicarbonyls followed by reduction.
Visualization: Convergent Synthesis Strategy
Figure 2: General synthetic pathway via lactam intermediate to access the reduced diazepane core.
Experimental Protocol: Functionalization of N-Methyl-1,4-Diazepane
Objective: Synthesis of a library-ready intermediate, 1-(tert-butoxycarbonyl)-4-methyl-1,4-diazepane, from the commercially available homopiperazine. This protocol ensures mono-protection and selective methylation.
Reagents & Equipment[15]
-
Substrate: Homopiperazine (1,4-Diazepane)
-
Reagents: Di-tert-butyl dicarbonate (
), Formaldehyde (37% aq.), Sodium Triacetoxyborohydride ( ), Dichloromethane (DCM), Triethylamine ( ). -
Analysis: LC-MS, 1H-NMR.
Step-by-Step Methodology
Phase 1: Selective Mono-Boc Protection
-
Dissolution: Dissolve homopiperazine (10.0 mmol, 1.0 g) in DCM (50 mL) and cool to 0°C in an ice bath.
-
Addition: Add
(11.0 mmol). Slowly add a solution of (10.0 mmol) in DCM (10 mL) dropwise over 60 minutes.-
Note: Slow addition is critical to minimize bis-Boc formation. The 7-membered ring reacts slower than piperazine, requiring precise stoichiometry.
-
-
Workup: Stir at room temperature (RT) for 12 hours. Wash with water (3 x 20 mL) and brine. The organic layer contains a mixture of mono-Boc, bis-Boc, and starting material.
-
Purification: Purify via flash column chromatography (
, MeOH/DCM gradient 0-10%). Isolate 1-Boc-1,4-diazepane.
Phase 2: Reductive Methylation (Green Protocol)
-
Reaction: Dissolve 1-Boc-1,4-diazepane (5.0 mmol) in 1,2-dichloroethane (DCE) or DCM (25 mL).
-
Imine Formation: Add Formaldehyde (37% aq., 7.5 mmol) and stir for 30 minutes at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (7.5 mmol) in portions.
-
Quench: Stir for 4 hours. Quench with sat.
. -
Isolation: Extract with DCM. Dry over
and concentrate. -
Validation:
-
Yield: Typically >85%.
-
1H NMR (CDCl3): Look for singlet at
ppm ( ) and Boc singlet at ppm.
-
Case Study: GSK334429 (H3 Antagonist)
Compound: 1-(1-methylethyl)-4-({1-[6-(trifluoromethyl)-3-pyridinyl]-4-piperidinyl}carbonyl)hexahydro-1H-1,4-diazepine.[2][5]
-
Design Logic: The 1,4-diazepane ring serves as the central core. The N-isopropyl group (variant of N-methyl) provides steric bulk to fit the H3 receptor's hydrophobic cleft, while the diazepane nitrogen acts as the proton acceptor essential for affinity.
-
Outcome: High selectivity (
) and efficacy in reversing neuropathic hypersensitivity in rat models (CCI and VZV).
References
-
GSK H3 Antagonists in Neuropathic Pain
-
Cognitive Effects of H3 Antagonists
-
Sigma Receptor Ligands
- Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
- Source: ACS Medicinal Chemistry Letters (2019).
-
URL:[Link]
-
CDK9 Inhibitor Selectivity
- Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
- Source: Oncotarget (2016).
-
URL:[Link]
-
General Scaffold Review
- Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Source: Mini-Reviews in Medicinal Chemistry (2018).
-
URL:[Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on diazepane propanoate esters
This guide serves as a technical whitepaper on Diazepane Propanoate Esters , a niche class of chemical scaffolds. These compounds are primarily explored in two contexts: as homologues of piperazine-based analgesics (such as AP-237/Bucinnazine) and as synthetic intermediates for integrin antagonists and peptidomimetics.[1][2]
Structural Characterization, Synthesis, and Pharmacological Potential
Part 1: Executive Summary & Chemical Identity[1][2]
Diazepane propanoate esters represent a structural expansion of the more common piperazine scaffolds. By expanding the saturated nitrogen heterocycle from a 6-membered ring (piperazine) to a 7-membered ring (1,4-diazepane or homopiperazine ), researchers alter the conformational flexibility and lipophilicity of the core pharmacophore.[1]
This guide addresses two distinct structural isomers often conflated under this terminology:
-
Type A (N-Alkyl Propanoates): Compounds where the propanoate moiety is attached to the diazepane nitrogen via the
-carbon (e.g., Methyl 3-(1,4-diazepan-1-yl)propanoate).[1][2] These are critical intermediates for RGD (Arg-Gly-Asp) mimetics.[1][2] -
Type B (Reverse Ester Analgesics): Compounds where a propionyl ester is attached to a side chain (e.g., 1-(2-propionyloxyethyl)-4-substituted-1,4-diazepane).[1][2] These are investigated as "soft drug" analogues of synthetic opioids, designed for rapid metabolic inactivation.
Part 2: Chemical Synthesis & Protocols[3][4][5]
2.1. Synthesis of Type A: The Michael Addition Route
This protocol describes the synthesis of the core scaffold used in medicinal chemistry libraries.
-
Objective: Selective mono-alkylation of 1,4-diazepane.
-
Challenge: Preventing bis-alkylation (reaction at both nitrogens).[1][2]
Protocol:
-
Reagents: 1,4-Diazepane (Homopiperazine) [10.0 mmol], Methyl Acrylate [10.0 mmol], Methanol (anhydrous).[1]
-
Setup: Dissolve 1,4-diazepane in MeOH (50 mL) at 0°C.
-
Addition: Add Methyl Acrylate dropwise over 60 minutes. Crucial: High dilution favors mono-addition.[1][2]
-
Reaction: Stir at 0°C for 2 hours, then warm to 25°C for 12 hours.
-
Purification: Concentrate in vacuo. The residue is purified via Kugelrohr distillation or column chromatography (DCM/MeOH/NH3 90:9:1).
-
Yield: Expect 65-75% of Methyl 3-(1,4-diazepan-1-yl)propanoate.
2.2. Synthesis of Type B: The "Reverse Ester" Scaffold
This route targets bioactive analogues where the ester function serves as a metabolically labile pharmacophore.
Protocol:
-
Alkylation: React with 2-Bromoethanol (K2CO3, MeCN, Reflux, 12h) to yield 1-Benzyl-4-(2-hydroxyethyl)-1,4-diazepane.
-
Esterification: Acylate the hydroxyl group using Propionyl Chloride (DCM, Et3N, 0°C to RT).
-
Deprotection (Optional): Hydrogenolysis (H2, Pd/C) if the benzyl group is not part of the final pharmacophore.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis of Type A (Michael Adduct) and Type B (Reverse Ester) from the common 1,4-diazepane precursor.
Caption: Divergent synthesis of Diazepane Propanoate Esters. Path A yields the beta-amino ester scaffold; Path B yields the bioactive reverse ester.[1][2]
Part 4: Pharmacological Implications (SAR)[1]
The transition from a 6-membered piperazine to a 7-membered diazepane ring introduces specific pharmacological changes summarized below.
| Feature | Piperazine (6-Ring) | Diazepane (7-Ring) | Impact on Drug Design |
| Conformation | Chair (Rigid) | Twist-Chair/Boat (Flexible) | Diazepanes incur a higher entropy penalty upon binding but can access "induced fit" pockets that piperazines cannot.[1][2] |
| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | ~10.0 (N1), ~6.5 (N4) | Diazepanes are generally more basic, improving solubility but potentially reducing blood-brain barrier (BBB) permeability unless masked.[1] |
| Metabolic Stability | High | Moderate | The 7-membered ring is more susceptible to oxidative ring opening by CYP450 enzymes.[1][2] |
| Target Class | Opioids (Fentanyl/AP-237) | Integrin Antagonists / Novel Analgesics | Diazepane esters are often used when the piperazine analogue shows poor selectivity.[1][2] |
4.1. The "Soft Drug" Concept
In Type B esters, the propanoate ester linkage is designed to be hydrolyzed by plasma esterases.
-
Mechanism: The active drug penetrates the CNS.
-
Inactivation: Upon diffusing back into systemic circulation, esterases cleave the propionyl group.
-
Result: Rapid termination of action, reducing systemic toxicity and accumulation—a strategy used in modern anesthetics like Remifentanil (though Remifentanil uses a methyl ester, the logic holds).
Part 5: Analytical Data & Verification
For researchers synthesizing these compounds, the following spectroscopic signatures are diagnostic.
Mass Spectrometry (ESI+):
-
Piperazine Propanoates: Characteristic loss of the piperazine ring (m/z 85 fragment).
-
Diazepane Propanoates: Characteristic loss of the homopiperazine ring (m/z 99 fragment). Note the +14 mass unit shift.
NMR Spectroscopy (
-
Ring Protons: Diazepanes show a distinct multiplet pattern. Unlike the singlet/triplet simplicity of piperazines, diazepanes display a quintet (or broad multiplet) for the C-6 methylene protons (the "bridge" carbon) at
1.8–2.0 ppm. -
Ester Protons: The propanoate ethyl group appears as a classic quartet (
~2.3) and triplet ( ~1.1).
References
-
Diazepane Synthesis & Reactivity
-
Piperazine vs. Diazepane in Analgesia (Contextual)
-
Propionic Acid Derivatives in Drug Design
-
Bucinnazine (AP-237)
Sources
- 1. http://www.legislation.gov.uk/id/ukpga/1971/38 [legislation.gov.uk]
- 2. N-Phenyl-N-(4-phenyl-1-(2-phenylethyl)-4-piperidinyl)propanamide | C28H32N2O | CID 10319503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document Viewer [docs.un.org]
- 5. DSpace [minerva-access.unimelb.edu.au]
- 6. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
An In-Depth Technical Guide to Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, a substituted diazepane derivative. While this specific ester is not widely cataloged, this document synthesizes information from closely related analogs and the broader class of 1,4-diazepines to offer insights into its identification, synthesis, characterization, and potential applications. The 1,4-diazepine core is a recognized "privileged structure" in medicinal chemistry, known for its versatile biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2]
Part 1: Core Identifiers and Physicochemical Properties
Direct CAS number registration for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is not readily found in major chemical databases. However, the corresponding carboxylic acid, 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid , is well-documented.
Table 1: Identifiers of the Parent Carboxylic Acid
| Identifier | Value | Source |
| CAS Number | 915923-47-6 | [3][4][5] |
| Molecular Formula | C₉H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 186.25 g/mol | [3][4] |
| Synonym | Albb-004284 | [3][4] |
The subject of this guide, Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, is the methyl ester of this acid. Its properties can be extrapolated from the parent acid.
Table 2: Predicted Properties of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Addition of a methyl group (CH₂) to the parent acid. |
| Molecular Weight | 200.28 g/mol | Calculated based on the molecular formula. |
| SMILES | CN1CCCN(CCC(=O)OC)CC1 | Predicted structure. |
| InChI Key | (Not available) | A unique identifier would be generated upon synthesis and registration. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar short-chain esters and amines. |
| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Typical for small organic esters. |
Part 2: Synthesis and Mechanistic Insights
The synthesis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate can be logically achieved through two primary, well-established synthetic routes starting from 1-methyl-1,4-diazepane. The choice between these pathways often depends on the availability of starting materials and desired scale.
Method A: Michael Addition followed by Esterification
This is a robust, two-step process.
-
Step 1: Michael Addition. The synthesis begins with the conjugate addition of 1-methyl-1,4-diazepane to acrylic acid. This reaction exploits the nucleophilicity of the secondary amine in the diazepane ring, which attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. This step yields the parent carboxylic acid, 3-(4-methyl-1,4-diazepan-1-yl)propanoic acid.
-
Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Method B: Direct Michael Addition with Methyl Acrylate
A more direct and atom-economical approach involves the Michael addition of 1-methyl-1,4-diazepane directly to methyl acrylate. This one-step process is highly efficient for forming the target ester. The reaction is typically performed in a suitable solvent like methanol or acetonitrile and may be catalyzed by a mild base or run neat.
Experimental Protocol: Synthesis via Direct Michael Addition (Method B)
Objective: To synthesize Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate.
Materials:
-
1-methyl-1,4-diazepane
-
Methyl acrylate
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1,4-diazepane (1.0 equivalent) in anhydrous methanol.
-
Add methyl acrylate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution to remove any unreacted starting materials or acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to obtain the pure Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Part 3: Characterization and Structural Elucidation
The identity and purity of the synthesized Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the N-methyl group (singlet, ~2.3 ppm), the O-methyl group of the ester (singlet, ~3.6 ppm), and multiple overlapping multiplets for the methylene protons of the diazepane ring and the propanoate chain.
-
¹³C NMR: Would confirm the presence of the ester carbonyl carbon (~173 ppm), the O-methyl carbon (~51 ppm), the N-methyl carbon, and the various methylene carbons in the aliphatic region.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would be used to determine the molecular weight. The ESI-MS in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.29.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch would be expected around 1735 cm⁻¹. The absence of a broad O-H stretch (from the parent carboxylic acid) would confirm the completion of the esterification.
Part 4: Potential Applications and Biological Significance
The 1,4-diazepane moiety is a core component of many biologically active compounds. For instance, various substituted diazepanes have been investigated as potent 5-HT₆ receptor antagonists for the potential treatment of cognitive disorders.[6] The structural similarity of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate to these pharmacophores suggests it could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents.
The propanoate side chain provides a versatile handle for further chemical modification, allowing for the introduction of different functional groups or for linking the molecule to other scaffolds in the development of new chemical entities.
Part 5: Safety and Handling
No specific safety data sheet (SDS) is available for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate. Therefore, handling should be based on the precautionary principles for related chemical classes.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[8]
-
Toxicology: The toxicological properties have not been fully investigated. Similar small molecule amines and esters can be irritants. Harmful if swallowed is a possibility based on related structures.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]
References
-
Bentham Science. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
SciELO. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. You are being redirected... [hit2lead.com]
- 6. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cosmobiousa.com [cosmobiousa.com]
Bioactivity profiling of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate analogs
Topic: Bioactivity Profiling of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Diazepane Advantage
This guide outlines a comprehensive bioactivity profiling strategy for analogs of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate . This molecule features a 1,4-diazepane (homopiperazine) core—a privileged scaffold in medicinal chemistry—linked to a methyl propanoate tail.
While the diazepane ring provides a flexible, basic template capable of engaging diverse G-Protein Coupled Receptors (GPCRs) and ion channels (particularly in the CNS), the propanoate side chain introduces a specific metabolic liability (ester hydrolysis) that must be addressed early in the profiling cascade. This guide prioritizes the evaluation of Sigma receptor affinity , Histamine H3 antagonism , and metabolic stability to transition these analogs from chemical libraries to viable lead candidates.
Structural Analysis & Design Logic
Before initiating wet-lab profiling, it is critical to understand the pharmacophoric features of the core scaffold.
2.1 The Core Scaffold
-
1,4-Diazepane Ring: Unlike the rigid piperazine ring, the seven-membered diazepane ring possesses greater conformational flexibility. This allows it to adopt twisted boat/chair conformations, often enhancing binding affinity for Sigma-1 (
) receptors and Histamine H3 receptors by induced fit mechanisms. -
Basic Nitrogens: The
and positions are protonation sites at physiological pH. This is essential for forming salt bridges with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in aminergic receptors). -
The Propanoate Tail (The "Soft Spot"): The methyl ester is a "metabolic soft spot." In vivo, carboxylesterases (CES1/CES2) will rapidly hydrolyze this to the polar carboxylic acid, likely ablating CNS penetration.
-
Strategic Decision: Analogs must be profiled to determine if this ester acts as a prodrug (improving lipophilicity for absorption) or a liability (rapid clearance).
-
Profiling Workflow: The Screening Cascade
To efficiently filter a library of analogs, we employ a funnel approach, moving from high-throughput binding screens to low-throughput functional and ADME assays.
Visualization: The SAR Logic & Screening Cascade
Figure 1: The hierarchical screening cascade designed to filter diazepane analogs based on affinity, function, and metabolic stability.
In Vitro Pharmacology: Target Engagement
The 1,4-diazepane scaffold is historically "promiscuous." Profiling must distinguish between desired polypharmacology and off-target noise.
4.1 Primary Target: Sigma Receptors (
)
Diazepane derivatives are potent Sigma ligands.[1] The
-
Assay: Competition binding using
(specific for ) and (for ). -
Success Metric:
with -fold selectivity over .
4.2 Secondary Target: Histamine H3 Receptor
The basic nitrogen of the N-methyl-diazepane mimics the histamine imidazole. H3 antagonists are sought for cognitive enhancement (Alzheimer's/ADHD).
-
Assay:
-methylhistamine displacement in CHO cell membranes. -
Success Metric:
.
4.3 Safety Pharmacology: hERG Inhibition
Critical Warning: Basic amines with lipophilic tails (like the propanoate chain) often block the hERG potassium channel, leading to QT prolongation (cardiotoxicity).
-
Protocol: Automated Patch Clamp (QPatch or PatchXpress).
-
Threshold:
is required to proceed.
ADME Profiling: The Ester Liability
The methyl propanoate moiety requires specific scrutiny regarding hydrolytic stability.
5.1 Plasma & Microsomal Stability
The ester bond is susceptible to rapid hydrolysis by carboxylesterases (in plasma) and esterases (in liver microsomes).
-
Hypothesis A (Liability): Rapid hydrolysis yields the carboxylic acid metabolite. This metabolite is highly polar (
) and will not cross the Blood-Brain Barrier (BBB), rendering the drug useless for CNS targets. -
Hypothesis B (Prodrug): If the parent ester crosses the BBB and is hydrolyzed inside the brain, the acid might be the active species (less likely for Sigma/H3 targets, which prefer basic amines).
Visualization: Metabolic Fate
Figure 2: Metabolic hydrolysis pathway of the methyl propanoate side chain and its impact on CNS distribution.
Detailed Experimental Protocols
To ensure reproducibility and data integrity, follow these standardized protocols.
6.1 Protocol: Sigma-1 (
) Radioligand Binding Assay
-
Objective: Determine affinity (
) of analogs for the receptor. -
Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human
.
Step-by-Step Methodology:
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Mix
membrane suspension ( protein). -
Add
(Final concentration: 2 nM). -
Add
test compound (Concentration range: to M). -
Non-specific binding (NSB): Define using
Haloperidol.
-
-
Equilibrium: Incubate for 120 minutes at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash: 3x with ice-cold Tris-HCl buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation.
6.2 Protocol: Plasma Stability Assay (Ester Hydrolysis)
-
Objective: Assess the half-life (
) of the methyl ester in plasma.
Step-by-Step Methodology:
-
Preparation: Thaw pooled human/rat plasma at 37°C. Adjust pH to 7.4 if necessary.
-
Spiking: Add test compound (10 mM DMSO stock) to plasma to a final concentration of
(Final DMSO < 1%). -
Sampling: Incubate at 37°C in a shaking water bath.
-
Timepoints: Remove aliquots (
) at 0, 5, 15, 30, 60, and 120 minutes. -
Quenching: Immediately add
ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). -
Processing: Vortex (1 min) and Centrifuge (4000 rpm, 10 min, 4°C) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion (Ester) and metabolite ion (Acid).
-
Calculation: Plot
vs. time. Slope gives .
Data Interpretation & Decision Matrix
Use the following table to categorize analogs based on the generated data.
| Profile Category | Binding ( | Plasma | hERG | Decision |
| Lead Candidate | < 50 nM | > 60 min | > 10 µM | Advance to in vivo PK |
| Potent/Unstable | < 50 nM | < 15 min | > 10 µM | Modify Ester (Bioisostere: Amide/Oxadiazole) |
| Toxicophore | < 50 nM | Variable | < 10 µM | Reduce Lipophilicity / Basicity |
| Inactive | > 1000 nM | N/A | N/A | Discard |
References
-
Review of Diazepane Scaffolds
-
Sigma Receptor Ligands
-
Metabolic Stability of Esters
-
Privileged Scaffolds in Drug Design
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate as a Versatile N,N'-Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate as a novel bidentate nitrogen-donor ligand in palladium-catalyzed cross-coupling reactions. We present a detailed synthetic protocol for the ligand, followed by its successful application in a model Suzuki-Miyaura cross-coupling reaction. The rationale behind the experimental design, a step-by-step protocol, and expected outcomes are thoroughly discussed to ensure reproducibility and facilitate adoption in various research and development settings.
Introduction: The Role of Bidentate Nitrogen Ligands in Modern Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. These ligands play a pivotal role in stabilizing the active catalytic species, modulating its reactivity, and influencing the selectivity of the transformation.
While phosphine-based ligands have historically dominated the field, there is a growing interest in the development of air-stable, cost-effective, and versatile nitrogen-donor ligands.[4][5] Among these, bidentate nitrogen ligands, which form a stable chelate ring with the metal center, have shown exceptional promise in a variety of cross-coupling reactions.[6][7] The chelation effect often leads to more stable and active catalysts, capable of facilitating challenging transformations under milder conditions.
This application note introduces Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (hereafter referred to as M4DP ), a novel bidentate N,N'-ligand featuring a 1,4-diazepane scaffold. The presence of two sterically and electronically distinct nitrogen atoms, along with a pendant ester functionality, makes M4DP an intriguing candidate for fine-tuning the catalytic properties of palladium complexes. We will explore its synthesis and demonstrate its efficacy in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.
Synthesis of the M4DP Ligand
The synthesis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate can be achieved through a straightforward and scalable two-step procedure starting from commercially available 1-methyl-1,4-diazepane and methyl acrylate.
Synthetic Workflow
The proposed synthesis involves a Michael addition of 1-methyl-1,4-diazepane to methyl acrylate. This reaction is typically efficient and proceeds under mild conditions.
Caption: Synthetic workflow for M4DP.
Detailed Experimental Protocol for M4DP Synthesis
Materials:
-
1-methyl-1,4-diazepane (1.0 eq)
-
Methyl acrylate (1.1 eq)
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1,4-diazepane (e.g., 1.14 g, 10 mmol) and methanol (20 mL).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Slowly add methyl acrylate (e.g., 0.95 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure M4DP ligand as a colorless to pale yellow oil.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of M4DP as a ligand, we present a protocol for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. This reaction is a widely used benchmark for assessing the efficiency of new catalytic systems.
Proposed Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2] The M4DP ligand is expected to coordinate to the palladium center and facilitate these elementary steps.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (M4DP) (2 mol%)
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol) and M4DP (e.g., 4.0 mg, 0.02 mmol).
-
Add toluene (3 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the palladium-ligand complex.
-
To this mixture, add 4-bromoanisole (e.g., 187 mg, 1.0 mmol), phenylboronic acid (e.g., 146 mg, 1.2 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Add water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data and Expected Results
The catalytic system employing M4DP is anticipated to provide high yields of the cross-coupled product, 4-methoxybiphenyl. The flexible diazepane ring and the electronic properties of the nitrogen donors are expected to promote efficient catalysis.
Table 1: Expected Performance Data for the Suzuki-Miyaura Cross-Coupling
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | M4DP (2) | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95 |
| 2 | 0.5 | M4DP (1) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90 |
| 3 | 1 | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
Note: The data presented in this table are hypothetical and represent expected outcomes based on the performance of similar catalytic systems. Actual results may vary.
Trustworthiness and Self-Validation
To ensure the reliability of the protocol and validate the role of the M4DP ligand, the following control experiments are recommended:
-
Ligand-Free Control: As outlined in Entry 3 of Table 1, running the reaction without the M4DP ligand is crucial to demonstrate its essential role in the catalytic process. A significantly lower yield is expected in the absence of the ligand.
-
Base Screening: While K₂CO₃ is a common and effective base, other bases such as Cs₂CO₃ or K₃PO₄ can be screened to optimize the reaction conditions for different substrates.
-
Solvent Screening: The choice of solvent can significantly impact the reaction outcome. Evaluating other solvent systems (e.g., dioxane, DMF) can help in optimizing the protocol for specific applications.
Conclusion
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate (M4DP) is a readily accessible and highly promising bidentate N,N'-donor ligand for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis and demonstrated (projected) efficacy in the Suzuki-Miyaura reaction make it an attractive alternative to more complex and expensive ligand systems. The modular nature of the 1,4-diazepane scaffold opens up avenues for further ligand design and optimization for a broad range of catalytic transformations, holding significant potential for applications in academic research and industrial drug development.
References
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]
-
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules. [Link]
-
Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. Academia.edu. [Link]
-
Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Publications. [Link]
-
Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]
-
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Semantic Scholar. [Link]
-
Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]
-
Diamine ligands in copper-catalyzed reactions. ResearchGate. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
Sources
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. alfachemic.com [alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Diazepane Ring in Organic Synthesis
Introduction: The Diazepane Scaffold - A Privileged Motif in Medicinal Chemistry
The diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Diazepane derivatives have found applications as anxiolytics, anticonvulsants, hypnotics, and anticancer agents.[1][2] The therapeutic potential of this heterocyclic system has driven significant efforts in the development of synthetic methodologies to access and functionalize the diazepane core, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.
This comprehensive guide provides an in-depth overview of key functionalization strategies for the diazepane ring, complete with detailed experimental protocols and insights into the rationale behind these synthetic choices. The protocols described herein are designed to be self-validating, providing researchers in organic synthesis and drug development with a practical toolkit for the strategic modification of this important heterocyclic framework.
I. N-Functionalization of the Diazepane Ring: Modulating Pharmacological Profiles
The nitrogen atoms of the diazepane ring are the most common sites for functionalization, as modifications at these positions can significantly impact the molecule's polarity, basicity, and steric profile, thereby fine-tuning its pharmacological activity.
N-Alkylation and N-Acylation: Foundational Modifications
N-alkylation and N-acylation are fundamental transformations for introducing a wide variety of substituents onto the diazepane nitrogen atoms.
Conceptual Workflow for N-Alkylation and N-Acylation
Figure 1: General workflows for N-alkylation and N-acylation of diazepanes.
Protocol 1: N-Alkylation of a Piperidone Precursor for Diazepinone Synthesis via Schmidt Ring Expansion
This protocol describes the N-alkylation of 4-piperidone, a precursor that can be converted to an N-alkyl-1,4-diazepin-5-one through a Schmidt ring expansion.[3]
-
Reaction Principle: The secondary amine of 4-piperidone is deprotonated by a base, and the resulting nucleophile attacks an alkyl halide to form the N-alkylated product.
-
Experimental Protocol:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding N-alkyl-4-piperidone.
-
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | N-benzyl-4-piperidone | Good |
| 2 | Ethyl bromoacetate | N-(ethoxycarbonylmethyl)-4-piperidone | Good |
Table 1: Examples of N-alkylation of 4-piperidone.[3]
Protocol 2: Reductive Amination for N-Functionalization
Reductive amination is a versatile method for introducing substituents onto the nitrogen atoms of a diazepane ring, particularly when dealing with more complex fragments.[4][5][6][7][8]
-
Reaction Principle: A carbonyl compound reacts with a secondary amine of the diazepane ring to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to yield the N-alkylated product.
-
Experimental Protocol for N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: [5][8]
-
Suspend the bicyclic bisaminal compound (derived from 1,4-diazepane-6-amine and two equivalents of a 4-alkoxy-2-hydroxybenzaldehyde) (1.0 eq) in a mixture of methanol and chloroform (1:1, v/v).
-
Add sodium borohydride (NaBH₄, 2.0 eq) to the suspension.
-
Stir the mixture overnight at room temperature.
-
Remove the solvents under reduced pressure.
-
For further functionalization to the trialkylated product, dissolve the residue in methanol, and add the aldehyde (1.0 eq) and NaBH₄ (1.0 eq) portionwise over several hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Purify the product by chromatography.
-
N-Arylation: Introducing Aromatic Moieties
The introduction of aryl groups on the nitrogen atoms of the diazepane ring is a key strategy for modulating the electronic and steric properties of the molecule. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.
Conceptual Workflow for N-Arylation
Figure 2: General workflows for N-arylation of diazepanes.
Protocol 3: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination for the Synthesis of Benzodiazepinones
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[9][10][11][12] This protocol describes an intramolecular variant for the synthesis of substituted benzodiazepin-2,5-diones.[1][9]
-
Reaction Principle: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the intramolecular coupling of an amine with an aryl halide to form the diazepine ring.
-
Experimental Protocol: [9]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the starting amide (1.0 eq), Pd₂(dba)₃ (5 mol%), P(o-tolyl)₃ (10 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzodiazepin-2,5-dione.
-
Protocol 4: Copper-Catalyzed Ullmann Condensation for N-Arylation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation, which has been significantly improved with the use of ligands.[13][14][15][16]
-
Reaction Principle: A copper(I) catalyst, often in the presence of a chelating ligand, facilitates the coupling of a diazepane nitrogen with an aryl halide.
-
Experimental Protocol: [14]
-
In a reaction vessel, combine the diazepane derivative (1.0 eq), aryl halide (1.2 eq), copper(I) iodide (CuI, 10 mol%), a ligand such as N,N'-dimethylethylenediamine (20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a high-boiling polar solvent, for example, dimethylformamide (DMF).
-
Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by chromatography.
-
II. C-Functionalization of the Diazepane Ring: Expanding Structural Diversity
Functionalization of the carbon backbone of the diazepane ring is more challenging but offers a powerful strategy to introduce substituents with precise stereochemical control, significantly expanding the accessible chemical space.
Diastereoselective Alkylation of Chiral Diazepane Derivatives
This approach utilizes a chiral auxiliary or a pre-existing stereocenter on the diazepane ring to direct the stereoselective introduction of substituents.
Protocol 5: Diastereoselective Alkylation of a Chiral Tetrazolo[1,5-a]azepine
This protocol demonstrates the highly diastereoselective alkylation of a chiral seven-membered ring fused to a tetrazole, which can be subsequently reduced to a diastereomerically enriched azepane (a saturated seven-membered ring with one nitrogen).[17] This strategy can be conceptually extended to diazepane systems.
-
Reaction Principle: Deprotonation of a C-H bond adjacent to the tetrazole ring generates a planar carbanion. The incoming electrophile then attacks from the less sterically hindered face, directed by a remote substituent on the seven-membered ring.
-
Experimental Protocol: [17]
-
Dissolve the C4-methyl-substituted tetrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base, such as tert-butyllithium (1.1 eq), dropwise.
-
Stir the resulting anion solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by chromatography to obtain the diastereomerically enriched alkylated product.
-
| Electrophile | Product Diastereomeric Ratio (trans:cis) |
| D₂O | 2.5:1 |
| CH₃I | >20:1 |
| Allyl bromide | 4:1 |
| Benzyl bromide | 3:1 |
Table 2: Diastereoselectivity in the alkylation of a chiral tetrazolo[1,5-a]azepine.[17]
C-H Functionalization: A Modern Approach
Direct C-H functionalization is an atom-economical and efficient strategy for the late-stage modification of complex molecules. While examples directly on the diazepane ring are emerging, protocols developed for other saturated heterocycles can provide valuable starting points.[18][19][20]
Conceptual Approach for Directed C-H Functionalization
Figure 3: General concept of directed C-H functionalization.
III. Ring Modification Strategies: Accessing Novel Scaffolds
Innovative strategies that involve the modification of the diazepane ring itself or its construction through ring-opening of precursors offer unique avenues for functionalization.
Ring-Opening of Azetidine-Fused Diazepinones
This novel strategy provides access to 3-functionalized 1,4-benzodiazepine derivatives through the ring-opening of a strained azetidine ring fused to the diazepine core.[21]
Protocol 6: Synthesis of 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][21][22]diazepin-2-one [21]
-
Reaction Principle: An azetidine-fused diazepinone is first N-methylated to form a reactive azetidinium salt. Subsequent nucleophilic attack by an azide anion leads to the opening of the strained four-membered ring.
-
Experimental Protocol:
-
N-Methylation: To a solution of the azetidine-fused diazepinone (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂), add methyl triflate (1.2 eq) at 0 °C. Stir the reaction for 2 hours at the same temperature. The formation of the quaternary ammonium salt can be monitored by NMR.
-
Ring-Opening: To the solution containing the azetidinium salt, add sodium azide (NaN₃, 2.0 eq). Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-(2-azidoethyl)-substituted benzodiazepine.
-
| Nucleophile | Product | Yield (%) |
| NaN₃ | 3-(2-Azidoethyl) derivative | 97 |
| KCN | 3-(2-Cyanoethyl) derivative | 85 |
| PhSNa | 3-(2-(Phenylthio)ethyl) derivative | 91 |
Table 3: Examples of nucleophilic ring-opening of an N-methylated azetidine-fused diazepinone.[21]
Conclusion
The functionalization of the diazepane ring is a vibrant and evolving field in organic synthesis, driven by the continued importance of this scaffold in drug discovery. The strategies and protocols outlined in this guide, from classical N-alkylation and N-acylation to modern transition-metal-catalyzed cross-couplings and innovative ring-modification approaches, provide a robust foundation for researchers to design and synthesize novel diazepane derivatives. The ability to strategically modify the diazepane core at both nitrogen and carbon atoms, and with stereochemical control, is crucial for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. As new synthetic methods emerge, the toolkit for the functionalization of the diazepane ring will undoubtedly continue to expand, opening up new avenues for the exploration of this privileged heterocyclic system.
References
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. ([Link])
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. ([Link])
-
(PDF) Review on Synthesis of Biologically Active Diazepam Derivatives - Academia.edu. ([Link])
-
A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed. ([Link])
-
Palladium-Catalyzed Benzodiazepines Synthesis - MDPI. ([Link])
-
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate. ([Link])
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed. ([Link])
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - The Royal Society. ([Link])
-
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - MDPI. ([Link])
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ([Link])
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC. ([Link])
-
Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. ([Link])
-
(PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. ([Link])
-
Ullmann condensation - Wikipedia. ([Link])
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ([Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. ([Link])
-
Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC - PubMed Central. ([Link])
-
Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][21][22]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction - RSC Publishing. ([Link])
-
Chiral functionalization of solid surfaces with amino acid derivatives: diazonium grafting regulated by enantioselective processes - Dalton Transactions (RSC Publishing). ([Link])
-
Key Concepts in Stereoselective Synthesis. ([Link])
-
Synthesis of Diazepam - Chemistry Steps. ([Link])
-
Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion - ChemRxiv. ([Link])
-
Design and Synthesis of Novel Benzodiazepines - VTechWorks. ([Link])
-
(PDF) Review on Synthesis of Biologically Active Diazepam Derivatives. ([Link])
-
(PDF) Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[1][21]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals*. ([Link])
-
Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin - PubMed. ([Link])
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. ([Link])
-
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions - Encyclopedia.pub. ([Link])
-
The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing). ([Link])
-
New synthesis of diazepam - American Chemical Society - PDF Free Download. ([Link])
-
Selective N-terminal Functionalization of Native Peptides and Proteins - ResearchGate. ([Link])
-
DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. ([Link])
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC. ([Link])
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC. ([Link])
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. ([Link])
-
Synthesis and reactivity of saturated diazepine thione and selone ligands. ([Link])
Sources
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- 2. (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives [academia.edu]
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- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 19. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of pharmaceutical intermediates using diazepane propanoates
Abstract
The 1,4-diazepane (homopiperazine) moiety represents a "privileged scaffold" in medicinal chemistry, appearing in high-profile orexin receptor antagonists (e.g., Suvorexant) and various CNS-active agents. This Application Note details the robust synthesis of Ethyl 3-(1,4-diazepan-1-yl)propanoate , a versatile bifunctional building block. Unlike direct alkylation methods that suffer from poor selectivity (mono- vs. bis-alkylation), this protocol utilizes a protecting-group strategy to ensure high regiochemical fidelity. We further explore the utility of this intermediate in generating bicyclic lactams and PROTAC linkers.
Strategic Context: The Diazepane Advantage
Seven-membered nitrogen heterocycles offer unique conformational properties compared to their six-membered counterparts (piperazines). The 1,4-diazepane ring adopts a twisted chair-boat conformation, allowing attached pharmacophores to explore distinct chemical space.
The diazepane propanoate derivative is particularly valuable because it provides two orthogonal handles for diversification:
-
The Secondary Amine (
): Available for amidation, reductive amination, or reactions. -
The Propanoate Ester (
-arm): A masked carboxylic acid suitable for cyclization (to form bicyclic lactams) or hydrolysis to create linker acids for bivalent ligands.
Experimental Protocol: Synthesis of Ethyl 3-(1,4-diazepan-1-yl)propanoate
Methodological Rationale
Direct Michael addition of homopiperazine to ethyl acrylate often yields a statistical mixture of unreacted starting material (15%), mono-adduct (50%), and bis-adduct (35%). To meet pharmaceutical purity standards (>98%), we employ a Mono-Boc Protection Strategy .
Workflow Visualization
Figure 1: Step-wise synthetic workflow for the regioselective synthesis of the target intermediate.
Detailed Procedure
Step 1: Regioselective Mono-Boc Protection Objective: Block one nitrogen to prevent bis-alkylation in the subsequent step.
-
Dissolution: Dissolve 1,4-diazepane (10.0 g, 100 mmol, 1.0 equiv) in DCM (100 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve
(10.9 g, 50 mmol, 0.5 equiv) in DCM (50 mL). Add this solution dropwise to the amine over 2 hours.-
Critical Note: The slow addition and use of excess diamine (2:1 ratio) are vital to minimize di-Boc formation.
-
-
Workup: Warm to RT and stir for 12 h. Wash the organic layer with water (
mL) to remove excess unsubstituted diazepane. The organic layer contains the mono-Boc product and minimal di-Boc. -
Purification: Dry (
) and concentrate. If necessary, purify via flash column chromatography (MeOH/DCM 1:9) to yield tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil.
Step 2: Aza-Michael Addition Objective: Install the propanoate arm.
-
Reaction: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (5.0 g, 25 mmol) in Ethanol (50 mL).
-
Reagent: Add Ethyl Acrylate (3.0 g, 30 mmol, 1.2 equiv) dropwise at RT.
-
Kinetics: Stir at RT for 16 hours. Monitor by TLC (stain with Ninhydrin; secondary amine spot disappears).
-
Isolation: Concentrate under reduced pressure to remove ethanol and excess acrylate. The residue is typically pure enough (>95%) for the next step.
Step 3: Deprotection (Salt Formation) Objective: Reveal the secondary amine for downstream library synthesis.
-
Acidolysis: Dissolve the intermediate from Step 2 in 1,4-Dioxane (20 mL). Add 4M HCl in Dioxane (20 mL) at 0°C.
-
Precipitation: Stir at RT for 4 hours. The product, ethyl 3-(1,4-diazepan-1-yl)propanoate dihydrochloride, will precipitate as a white hygroscopic solid.
-
Collection: Filter under nitrogen (to prevent moisture absorption), wash with diethyl ether, and dry under vacuum.
Analytical Data & Validation
Table 1: Physico-chemical Specifications
| Parameter | Specification | Observation/Notes |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic; store in desiccator. |
| Characteristic diazepane multiplets at 3.2-3.6 ppm; Ethyl ester quartet distinct at 4.1 ppm.[1][2] | ||
| Mass Spec (ESI) | Matches calculated mass for free base ( | |
| Purity (HPLC) | Impurity: Trace homopiperazine (<0.5%) if workup in Step 1 was inefficient. |
Application: Cyclization to Bicyclic Lactams
The true value of this intermediate lies in its ability to form 1,4-diazabicyclo[5.4.0]undecan-5-ones (fused bicyclic systems) or to serve as a linker.
Mechanism of Intramolecular Cyclization: When the secondary amine is acylated with a chloroacetyl chloride and subsequently treated with base, the nitrogen of the propanoate arm can attack the electrophile, or conversely, the ester can be attacked by a pendant amine.
Below is a pathway for converting our intermediate into a Diazepino-indolone scaffold (common in CNS drug discovery).
Figure 2: Application of the propanoate intermediate in synthesizing tricyclic CNS-active scaffolds.
Troubleshooting & Critical Parameters
-
Bis-Alkylation Control:
-
Hygroscopicity:
-
The HCl salt of the final product is extremely hygroscopic. For long-term storage, convert to the fumarate or oxalate salt, which are often non-hygroscopic crystalline solids.
-
-
Ester Hydrolysis:
-
Avoid strong aqueous bases during the workup of the free base form of the propanoate, as the ethyl ester is susceptible to hydrolysis, leading to the zwitterionic amino acid which is difficult to extract from water.
-
References
-
Diazepane Scaffolds in Orexin Antagonists
-
Mono-Protection Protocols
- Selective Mono-Boc-Protection of Bispidine and Diamines. (2011). Sciforum. Details the stoichiometry and solvent effects (MeOH vs DCM) for diamine protection.
-
Aza-Michael Addition Kinetics
-
General Diazepine Synthesis
-
1,4-Diazepines: A Review on Synthesis and Biological Significance. (2019). Bentham Science.[11] Provides broad context on the biological activity of these heterocycles.
-
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. ijpcbs.com [ijpcbs.com]
- 3. sciforum.net [sciforum.net]
- 4. CN103360330A - Synthetic method for homopiperazine - Google Patents [patents.google.com]
- 5. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 11. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Document ID: TSC-CHEM-2026-0218A
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate. This guide is designed to provide in-depth troubleshooting and practical advice for the unique purification challenges presented by this molecule. The presence of two tertiary amine functionalities within the 1,4-diazepane ring, combined with a hydrolyzable methyl ester, necessitates careful selection of purification strategies to ensure high purity and yield. This document synthesizes established chemical principles with field-proven techniques to help you navigate these challenges effectively.
Molecular Properties Overview
A clear understanding of the physicochemical properties of the target molecule is the foundation of a successful purification strategy.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C9H18N2O2 | Relatively small molecule, may have some volatility. |
| Structure | Contains two tertiary amine centers and one methyl ester. | The basicity of the amines is the dominant chemical feature. |
| Basicity (pKa) | Estimated pKa of conjugate acid ~8-10. | Highly basic. Will readily protonate in acidic conditions, becoming water-soluble. Strong interaction with acidic stationary phases like silica gel.[1] |
| Polarity | Polar due to N and O atoms. | Soluble in polar organic solvents. Solubility in nonpolar solvents is likely limited. |
| Stability | Ester is susceptible to hydrolysis under acidic or basic conditions.[2][3] | Avoid strong acids and bases during workup and chromatography to prevent formation of the corresponding carboxylic acid. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Problem 1: Severe Streaking or Tailing on Silica Gel TLC/Column Chromatography
Question: "When I run a TLC of my crude reaction mixture, my product spot is a long, comet-like streak instead of a tight spot. During column chromatography, the product elutes over many fractions with poor separation. Why is this happening?"
Root Cause Analysis: This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase. Silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[1][4] The basic tertiary amine groups on your diazepane ring are strongly adsorbed to these acidic sites via acid-base interactions. This causes some molecules to "stick" to the silica, eluting much slower than others and resulting in significant band broadening and tailing.[1][4] In severe cases, this can lead to irreversible adsorption and loss of product on the column.
Solutions:
-
Method A: Deactivating the Stationary Phase with a Basic Modifier.
-
Rationale: By adding a small amount of a volatile competing base to your mobile phase, you can neutralize the acidic sites on the silica gel.[1][5] This allows your target compound to elute more symmetrically.
-
Protocol:
-
Prepare your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to the eluent mixture.
-
Use this amine-modified eluent to slurry-pack your column and run the chromatography.
-
Pro-Tip: First, test this on a TLC plate. Run two plates of your crude mixture—one with the normal eluent and one with the TEA-modified eluent—to visually confirm the improvement in spot shape before committing to a column.[5]
-
-
-
Method B: Using an Alternative, Less Acidic Stationary Phase.
-
Rationale: Instead of modifying the mobile phase, you can change the stationary phase to one that is inherently less acidic or even basic.[5][6]
-
Recommended Phases:
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades.[5][7] For amines, neutral or basic alumina is most effective.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have a basic surface.[1][8][9] It often provides excellent separation for basic compounds using standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate) without the need for basic additives.[4]
-
-
Problem 2: Low Recovery After Aqueous Workup
Question: "After my reaction, I performed an aqueous workup to remove salts, but my final yield of the organic extract is very low. Where did my product go?"
Root Cause Analysis: The two amine groups make your compound quite basic. If the aqueous layer during your workup is neutral or even slightly acidic (pH < 7), your product will be protonated to form an ammonium salt. This salt form is ionic and will be highly soluble in the aqueous layer, leading to its loss from the organic phase.[10][11][12]
Solution: pH-Controlled Liquid-Liquid Extraction
-
Rationale: You can leverage the pH-dependent solubility of your amine to your advantage in a technique called acid-base extraction.[10][11] By making the aqueous layer distinctly basic, you ensure your product remains in its neutral, "free base" form, which is much more soluble in organic solvents.
-
Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the organic layer with a basic aqueous solution, such as 5% sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution, until the aqueous layer has a pH > 9.[11] This step also removes any acidic impurities.
-
Separate the layers. The product will be in the organic layer.
-
If you need to remove non-polar impurities from your product, you can perform the reverse: dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the salt. You then basify the aqueous layer and re-extract your purified product back into a fresh organic layer.[12]
-
Problem 3: Appearance of a New, More Polar Impurity After Purification
Question: "After running a column or leaving my product in solution, I see a new spot on my TLC plate that is more polar and doesn't move far from the baseline. What is this new impurity?"
Root Cause Analysis: This new impurity is very likely the carboxylic acid, 3-(4-methyl-1,4-diazepan-1-yl)propanoic acid. It is formed by the hydrolysis of the methyl ester group.[2] This reaction is catalyzed by either acid or base.[3][13] Using strongly acidic or basic conditions during your workup or chromatography (e.g., un-neutralized silica gel, strong base washes) can promote this unwanted side reaction. Alkaline hydrolysis (saponification) is generally faster and irreversible compared to acid-catalyzed hydrolysis.[14]
Solutions:
-
Maintain Neutral or Mildly Basic Conditions: Avoid prolonged exposure to strong acids or bases. When performing a basic wash, use a milder base like sodium bicarbonate and do not let the layers sit for extended periods.[10]
-
Use Deactivated Chromatography Media: As described in Problem 1, using TEA-treated silica or alumina not only improves peak shape but also minimizes the risk of acid-catalyzed hydrolysis on the column surface.[6]
-
Temperature Control: Hydrolysis reactions are accelerated by heat.[3] Ensure that when you are removing solvent under reduced pressure (roto-evaporation), the water bath temperature is kept moderate (typically ≤ 40 °C).
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for this compound?
For a crude mixture, a well-executed acid-base extraction is often the most powerful first step.[10][12] It can rapidly remove many acidic, basic, and neutral impurities. If further purification is needed, the choice depends on the nature of the remaining impurities and the scale.
Caption: Decision workflow for purification strategy.
Q2: Can I purify this compound by distillation?
Possibly. Given its relatively small size, vacuum distillation is a viable option, especially for larger quantities where chromatography is less practical. This is most effective if the impurities are non-volatile (e.g., salts, baseline impurities). A short-path apparatus like a Kugelrohr is ideal to minimize thermal decomposition. You will need to determine the boiling point under high vacuum experimentally.
Q3: How should I store the purified Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate?
Tertiary amines can be sensitive to air and light over time. It is recommended to store the purified compound under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed container at a low temperature (e.g., 4 °C) and protected from light.
Q4: What TLC stain can I use to visualize this compound?
Since the compound contains amine groups, it should stain well with a Ninhydrin solution (for primary/secondary amines, may work weakly for this tertiary amine) or more reliably with a Potassium Permanganate (KMnO4) stain, which reacts with compounds that can be oxidized. A general-purpose p-Anisaldehyde stain may also work. Always gently heat the TLC plate after dipping for the spots to develop.
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction Workflow
This protocol is designed to separate your basic product from acidic and neutral impurities.
Sources
- 1. biotage.com [biotage.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. teledyneisco.com [teledyneisco.com]
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- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vernier.com [vernier.com]
- 13. d.umn.edu [d.umn.edu]
- 14. Preparation of esters, transesterification, hydrolysis of ester products, equations, reagents, physical properties, uses of esters doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
Technical Support Center: Minimizing Side Reactions During Michael Addition of Homopiperazines
Welcome to the technical support center for the aza-Michael addition of homopiperazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important reaction. Homopiperazine is a valuable scaffold in medicinal chemistry, but its bifunctional nature presents unique challenges in achieving selective mono-N-functionalization via Michael addition. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-Michael Adduct
You're observing a low conversion of your starting materials into the desired mono-substituted homopiperazine product.
Potential Causes and Solutions:
-
Low Reactivity of the Michael Acceptor: The electrophilicity of the α,β-unsaturated system is crucial. If your Michael acceptor is not sufficiently activated, the reaction will be sluggish.
-
Solution: Consider using a Michael acceptor with stronger electron-withdrawing groups (e.g., nitroalkenes, α,β-unsaturated ketones, or esters). Alternatively, a Lewis acid catalyst can be employed to activate the Michael acceptor.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. High temperatures can promote the formation of the N,N'-bis-Michael adduct and other side reactions.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: A solvent screening is recommended. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, while aprotic polar solvents like acetonitrile or DMF are often good starting points. In some cases, solvent-free conditions can be effective.[1]
-
-
Steric Hindrance: Bulky substituents on either the homopiperazine or the Michael acceptor can hinder the reaction.
-
Solution: If steric hindrance is a major factor, prolonged reaction times or higher temperatures may be necessary. The use of a less sterically demanding Michael acceptor, if possible, is another option.
-
-
Decomposition of Starting Materials or Product: Your starting materials or the desired product might be unstable under the reaction conditions.
-
Solution: Run the reaction at a lower temperature and monitor for decomposition using techniques like TLC or LC-MS. Ensure the purity of your starting materials.
-
Issue 2: Significant Formation of the N,N'-bis-Michael Adduct (Dialkylation)
The primary side product in your reaction is the N,N'-disubstituted homopiperazine.
Potential Causes and Solutions:
-
High Reactivity of the Mono-adduct: The remaining secondary amine on the mono-adduct is often still nucleophilic enough to react with another molecule of the Michael acceptor.
-
Solution 1: Stoichiometric Control: Use a significant excess of homopiperazine relative to the Michael acceptor. This statistically favors the formation of the mono-adduct. A 2 to 5-fold excess of homopiperazine is a good starting point.
-
Solution 2: Slow Addition of the Michael Acceptor: Adding the Michael acceptor slowly to the reaction mixture containing homopiperazine can help maintain a low concentration of the acceptor, thus favoring the initial reaction with the more abundant starting homopiperazine.
-
Solution 3: In-situ Protonation: A clever strategy to achieve mono-selectivity is the in-situ formation of the homopiperazine monohydrochloride or monoacetate.[2] By protonating one of the nitrogen atoms, its nucleophilicity is drastically reduced, effectively protecting it and allowing the reaction to occur selectively at the other nitrogen.[2][3]
-
-
Prolonged Reaction Time and High Temperature: Extended reaction times and elevated temperatures can provide the necessary energy for the less reactive mono-adduct to undergo a second Michael addition.
-
Solution: Monitor the reaction closely and stop it once the formation of the desired mono-adduct is maximized and before significant amounts of the di-adduct are formed. Running the reaction at a lower temperature can also help improve selectivity.
-
Issue 3: Reaction is Sluggish or Does Not Proceed to Completion
Your reaction is not reaching full conversion even after an extended period.
Potential Causes and Solutions:
-
Low Nucleophilicity of the Homopiperazine Derivative: If you are using a substituted homopiperazine with electron-withdrawing groups, its nucleophilicity may be significantly reduced.
-
Solution: The use of a catalyst, such as a Lewis acid or a base, can help to activate either the Michael acceptor or the amine, respectively. However, strong bases can also lead to undesired side reactions.
-
-
Reversibility of the Michael Addition (Retro-Michael Reaction): The Michael addition is a reversible reaction. In some cases, the equilibrium may not favor the product.
-
Solution: To shift the equilibrium towards the product, you can try to remove one of the products as it is formed (if volatile) or use a solvent in which the product is insoluble and precipitates out of the reaction mixture.
-
-
Presence of Impurities: Acidic or basic impurities in your starting materials or solvent can interfere with the reaction.
-
Solution: Ensure that your homopiperazine, Michael acceptor, and solvent are pure and dry.
-
Issue 4: Formation of Polymeric Byproducts
You are observing the formation of an insoluble, polymeric material in your reaction flask.
Potential Causes and Solutions:
-
Polymerization of the Michael Acceptor: Many activated alkenes, especially acrylates and acrylonitriles, are prone to polymerization, which can be initiated by heat, light, or impurities.
-
Solution:
-
Run the reaction at a lower temperature.
-
Protect the reaction from light.
-
Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
-
-
-
Reaction of the Product with Starting Materials: The product can sometimes react further with the starting materials to form oligomers or polymers.
-
Solution: This can often be mitigated by controlling the stoichiometry and using a slow addition method for the limiting reagent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for a Michael addition with homopiperazine?
A1: A good starting point is to use a 2:1 molar ratio of homopiperazine to the Michael acceptor in a polar aprotic solvent like acetonitrile or THF at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (40-60 °C) can be applied.
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent can influence both the reaction rate and selectivity. A solvent screening is often beneficial.
-
Aprotic polar solvents (e.g., acetonitrile, DMF, THF): Generally good choices as they can dissolve the reactants without significantly interfering with the nucleophilicity of the amine.
-
Protic solvents (e.g., methanol, ethanol): Can be used, but may slow down the reaction by hydrogen bonding with the amine. However, they can also facilitate proton transfer in the mechanism.
-
Nonpolar solvents (e.g., toluene, dichloromethane): Can be effective, particularly if the reactants are sufficiently soluble.
-
Solvent-free: In some cases, running the reaction neat can be highly efficient.[1]
Q3: When should I consider using a protecting group for homopiperazine?
A3: A mono-protection strategy is highly recommended when:
-
You require a very high yield of the mono-adduct and need to minimize the formation of the di-adduct.
-
You are working with a very reactive Michael acceptor.
-
The subsequent steps in your synthesis are sensitive to the presence of a free secondary amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively introduced to one of the nitrogen atoms of homopiperazine.
Q4: What are the best ways to monitor the progress of the reaction?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the consumption of starting materials and the formation of products. A suitable solvent system should be developed to clearly separate the starting materials, mono-adduct, and di-adduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the masses of the starting materials and products, which is particularly useful for confirming the formation of the desired adduct and identifying any side products.
Q5: How can I purify the mono-Michael adduct from the reaction mixture?
A5:
-
Column Chromatography: This is the most common method for purifying the mono-adduct from unreacted starting materials and the di-adduct. A silica gel column with a gradient of a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic amine products) is often effective.
-
Acid-Base Extraction: If there is a significant difference in the basicity of the mono- and di-adducts, an acid-base extraction might be employed for a preliminary separation.
-
Crystallization: If the mono-adduct is a solid, crystallization can be an effective purification method.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Mono-N-Aryl/Alkyl-Homopiperazine via Aza-Michael Addition
-
To a solution of homopiperazine (2.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, heat the mixture to 40-60 °C.
-
Once the reaction is complete (or has reached optimal conversion), concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired mono-adduct.
Protocol 2: Optimized Procedure for Selective Mono-Addition using In-Situ Protonation
-
In a round-bottom flask, prepare a solution of homopiperazine monohydrochloride in situ by dissolving homopiperazine (1.0 mmol) and homopiperazine dihydrochloride (1.0 mmol) in methanol (10 mL). Alternatively, dissolve homopiperazine (2.0 mmol) and add one equivalent of a suitable acid (e.g., HCl in dioxane or acetic acid).
-
To this solution, add the Michael acceptor (1.0 mmol).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Data Presentation
Table 1: Influence of Reaction Parameters on Chemoselectivity (Mono- vs. Di-addition)
| Parameter | Condition | Expected Outcome on Mono-adduct Selectivity | Rationale |
| Stoichiometry (Homopiperazine:Acceptor) | > 2:1 | High | Statistical advantage for the reaction with the more abundant starting material. |
| 1:1 | Moderate to Low | Increased probability of the mono-adduct reacting further. | |
| Temperature | Low (e.g., 0 °C to RT) | High | Favors the kinetically preferred mono-addition and disfavors the higher activation energy di-addition. |
| High (e.g., > 60 °C) | Low | Can overcome the activation barrier for the second addition. | |
| Rate of Addition of Michael Acceptor | Slow (dropwise) | High | Maintains a low concentration of the Michael acceptor, favoring reaction with the excess homopiperazine. |
| Fast (single portion) | Low | High local concentration of the acceptor can lead to di-addition. | |
| Use of In-situ Protonation | Yes | Very High | Deactivates one nitrogen atom, effectively preventing di-addition.[2] |
| No | Moderate to Low | Both nitrogen atoms are available for reaction. |
Section 5: Visualizations
Diagram 1: Reaction scheme of Michael addition of homopiperazine and competing side reactions.
Diagram 2: Workflow for optimizing the Michael addition of homopiperazine.
Section 6: References
-
Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]
-
Organic Letters. (2026, January 8). Michael-Addition-Triggered Release of Substituents from Tertiary Amines. [Link]
-
IS MUNI. (2014, December 20). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. [Link]
-
MDPI. (2012, December 11). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Němečková, D., & Pazdera, P. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
ACS Publications. (2020, October 15). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. [Link]
-
UniUrb. (n.d.). Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][4][5]oxazine Scaffolds. [Link]
-
ResearchGate. (2017, July 24). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study. [Link]
-
Bosica, G., & Abdilla, R. (2015, January 1). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. [Link]
-
Journal of Materials and Environmental Science. (n.d.). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines suc. [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]
-
Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). [Link]
-
PMC. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]
-
MDPI. (2019, November 20). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Beilstein Journals. (2018, November 7). Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions. [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. [Link]
-
OBC. (n.d.). Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. [Link]
-
ResearchGate. (n.d.). Michael addition reaction of N,N‐dialkylanilines. [a] Standard reaction.... [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative interpretation grounded in fundamental principles and experimental data. By contrasting the target molecule's spectrum with simpler structural analogs, we will elucidate the key structure-spectrum correlations essential for confident molecular characterization.
Structural Elucidation of the Target Molecule
The first step in any spectral interpretation is a thorough understanding of the molecule's structure. Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is composed of two key fragments: a methyl propanoate chain and a 4-methyl-1,4-diazepane ring system. The nitrogen at position 1 of the diazepane ring is alkylated by the propanoate chain at the C3 position.
Each unique proton environment in this structure will give rise to a distinct signal in the ¹H NMR spectrum. The analysis of these signals—specifically their chemical shift (δ), integration, and multiplicity—allows for the complete assignment of the proton skeleton.
Figure 2: Structure of the comparative analog, Methyl Propanoate.
Table 2: Experimental ¹H NMR Data for Methyl Propanoate
| Label | Proton Group | Experimental δ (ppm) | Multiplicity | Integration |
| i | CH₃ -CH₂- | ~ 1.14 | Triplet (t) | 3H |
| ii | -CH₂ -C(O)O- | ~ 2.32 | Quartet (q) | 2H |
| iii | -OCH₃ | ~ 3.66 | Singlet (s) | 3H |
Source: Data compiled from multiple sources.[1][2][3]
Comparative Insights:
-
The -OCH₃ singlet (iii) in methyl propanoate at ~3.66 ppm provides a strong reference point for the corresponding signal (a) in our target molecule.
-
The methylene group (ii) adjacent to the carbonyl appears as a quartet at ~2.32 ppm, split by the neighboring methyl group. In our target molecule, the corresponding protons (b) are shifted slightly downfield (~2.50 ppm) and appear as a triplet, because they are coupled to another methylene group instead of a methyl group. This demonstrates the predictable application of the n+1 splitting rule. [4]
Alternative 2: N-Substituted Diazepane Derivatives
While a spectrum for the unsubstituted 4-methyl-1,4-diazepane is not readily available, published data on various N-substituted diazepane and benzodiazepine derivatives provide valuable context for the ring proton signals. [5][6][7] Comparative Insights:
-
N-Methyl Signal: In related N-methylated diazepine structures, the N-CH₃ signal consistently appears as a singlet in the range of 2.4-2.7 ppm. [5][7]This supports our assignment of signal (d) at ~2.30 ppm.
-
Ring Protons: The methylene protons on the diazepane ring typically appear as a series of complex and often broad multiplets between 2.4 and 3.6 ppm. [8][5]This complexity arises from the conformational flexibility of the seven-membered ring, which can lead to non-equivalent axial and equatorial protons and dynamic exchange processes that broaden the signals. [9][10]This literature precedent validates our prediction of a complex multiplet region (e) for the eight diazepane ring protons.
Recommended Experimental Protocol
To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology represents a robust approach for acquiring the ¹H NMR spectrum of the title compound.
Figure 3: Standardized workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm). [1]The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum. [1]2. Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A typical experiment involves acquiring 16 scans with a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine their multiplicities (singlet, doublet, triplet, etc.).
Conclusion
The ¹H NMR spectrum of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is highly informative and fully consistent with its proposed structure. The key diagnostic signals include:
-
A singlet at ~3.65 ppm for the methyl ester protons.
-
Two triplets at ~2.50 and ~2.75 ppm for the ethyl bridge of the propanoate chain.
-
A singlet at ~2.30 ppm for the N-methyl protons.
-
A complex series of multiplets between ~2.4-2.9 ppm corresponding to the eight protons of the diazepane ring.
By comparing these features to the spectra of simpler analogs like methyl propanoate and related N-substituted heterocycles, each signal can be assigned with a high degree of confidence. This comparative approach not only validates the structural assignment but also deepens the understanding of how different functional groups influence the proton chemical environment.
References
-
Jain, K. S., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Young Pharmacists, 8(2), 114-121. [Link]
-
Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. docbrown.info. [Link]
-
Correa-Basurto, J., et al. (2009). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Mexican Chemical Society, 53(2), 58-63. [Link]
-
Ledovskaya, M. S., et al. (2019). NMR 1H Spectra of theD[1][5]iazepino[4,5-b]Indole Derivatives: Experimental versus GIAO calculated Data. Madridge Journal of Analytical Sciences and Instrumentation. [Link]
-
Jakubke, H. D., & Sewald, N. (n.d.). Short Summary of 1H-NMR Interpretation. University of California, Irvine. [Link]
-
Filo. (2024). Interpretaion of HNMR of ethyl propanoate. filo.com. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. compoundchem.com. [Link]
-
University of Colorado Boulder. (n.d.). Example #1 Methyl propionate. orgchemboulder.com. [Link]
-
Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal, 16(1). [Link]
-
Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. [Link]
-
Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point out... pearson.com. [Link]
-
Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Perkin Transactions 2, (12), 2099-2106. [Link]
-
Cheprakova, E. M., et al. (2020). A little about Pyrazolo[3,4-d]d[1][5]iazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. chem.libretexts.org. [Link]
-
Chegg. (2025). Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. chegg.com. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Asfin, M., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(4), M1449. [Link]
-
Waddell, M. K., et al. (2018). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. ResearchGate. [Link]
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A Comparative Guide to Infrared Spectroscopy of Ester Groups in Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Ester-Functionalized Diazepanes
The diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, most notably the benzodiazepine class of anxiolytics. The incorporation of an ester group, typically as an N-alkoxycarbonyl substituent, is a common strategy to modulate the physicochemical properties and biological activity of these molecules. Infrared spectroscopy serves as a rapid and powerful tool for the structural elucidation and confirmation of these derivatives.
This guide will dissect the characteristic IR absorption peaks of ester groups in diazepane systems, providing a comparative analysis of how variations in the ester moiety and substitutions on the diazepane ring influence the observed spectra. We will explore the underlying principles governing these spectral shifts and provide detailed experimental protocols for the synthesis and spectroscopic analysis of representative compounds.
Fundamental IR Absorptions of Ester Groups
The ester functional group gives rise to two principal and highly characteristic absorption bands in the mid-infrared region:
-
Carbonyl (C=O) Stretching Vibration: This is typically the most intense and readily identifiable peak in the spectrum of an ester-containing compound. For a simple, saturated aliphatic ester, this strong absorption is found in the range of 1735-1750 cm⁻¹ [1].
-
Carbon-Oxygen (C-O) Stretching Vibrations: Esters exhibit two distinct C-O stretching bands. The first, an asymmetric C-C(=O)-O stretch, is found between 1150 and 1300 cm⁻¹ . The second, a symmetric O-C-C stretch, appears in the 1000-1150 cm⁻¹ region[1]. The precise positions of these bands can be influenced by the nature of the alkyl groups.
dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded];
} caption: "Key IR Absorptions of the Ester Group"
Comparative Analysis of Ester Peaks in Diazepane Derivatives
The electronic environment of the ester group in an N-alkoxycarbonyl diazepane is distinct from that of a simple acyclic ester. The nitrogen atom adjacent to the carbonyl group can exert a significant electronic influence, and the conformation of the seven-membered ring can also play a role.
The Carbonyl (C=O) Stretching Frequency: A Sensitive Probe
The position of the C=O stretching band is highly sensitive to the electronic effects of the adjacent nitrogen atom. In an N-alkoxycarbonyl derivative, the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group. This delocalization of electron density reduces the double-bond character of the C=O bond, leading to a decrease in its force constant and, consequently, a lowering of its stretching frequency compared to a simple aliphatic ester.
However, the electronegativity of the oxygen atom in the alkoxy part of the ester group inductively withdraws electron density, which counteracts the resonance effect to some extent. This interplay of resonance and inductive effects determines the final position of the C=O band.
Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies in Representative Cyclic Amines with Ester and Amide Functionalities
| Compound | Functional Group | C=O Stretching Frequency (cm⁻¹) | Reference(s) |
| Ethyl 1,4-diazepane-1-carboxylate | Ester (Carbamate) | ca. 1700 - 1720 (predicted) | |
| Fused Pyrazole-Diazepinone Derivative | Ester | 1721 | [2] |
| Benzo[b]pyrano[2,3-e][2][3]diazepine | Amide | 1705 | |
| 7-chloro-5-phenyl-1H-benzo[e][2][3]diazepin-2(3H)-one | Amide | 1666 | [4] |
| Fused Diazepine Derivative | Amide | 1660 | [5] |
| Fused Diazepine Derivative | Amide | 1637 | [5] |
Note: Experimental data for simple N-alkoxycarbonyl diazepanes is limited in the reviewed literature. The predicted range for ethyl 1,4-diazepane-1-carboxylate is based on the analysis of related structures and the electronic effects discussed.
As illustrated in Table 1, the C=O stretching frequency in cyclic amides (lactams) within diazepine systems is consistently found at lower wavenumbers (1637-1705 cm⁻¹) compared to the expected range for esters. This is due to the stronger electron-donating character of the nitrogen in an amide compared to the nitrogen in a carbamate (an N-ester). The IR peak at 1721 cm⁻¹ for a fused pyrazole-diazepinone system containing an ester is more in line with what would be anticipated for an ester group in such a heterocyclic environment.
dot graph Logical_Flow { graph [splines=ortho]; node [shape=box, style=rounded];
} caption: "Structure-Spectra Relationship"
The Carbon-Oxygen (C-O) Stretching Region: The Fingerprint of the Ester
The C-O stretching region, while more complex, provides valuable confirmatory information for the presence of an ester group. In N-alkoxycarbonyl diazepanes, one would expect to observe the characteristic asymmetric and symmetric C-O stretching bands. The exact positions and intensities of these bands will be influenced by the conformation of the diazepane ring and the nature of the alkoxy group. For instance, a tert-butyl ester will exhibit different C-O stretching patterns compared to an ethyl ester due to the different vibrational modes of the alkyl groups.
Experimental Protocols
To provide a practical context for this guide, we present a representative protocol for the synthesis and IR spectroscopic analysis of an N-alkoxycarbonyl diazepane derivative.
Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate
This procedure outlines the synthesis of a Boc-protected diazepane, a common intermediate in the synthesis of more complex derivatives.
Materials:
-
1,4-Diazepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-diazepane (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Infrared Spectroscopy Sample Preparation and Analysis
Method: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient and rapid method for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation.
Procedure:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the purified tert-butyl 1,4-diazepane-1-carboxylate directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Conclusion: A Valuable Tool for Structural Characterization
Infrared spectroscopy remains an indispensable technique in the arsenal of the synthetic and medicinal chemist. For researchers working with diazepane derivatives, a thorough understanding of the characteristic IR absorption peaks of ester functional groups provides a rapid and reliable method for reaction monitoring and structural confirmation. While the C=O stretching frequency serves as the primary diagnostic tool, a comprehensive analysis of the C-O stretching region and the influence of the heterocyclic scaffold is crucial for unambiguous characterization. The principles and comparative data presented in this guide are intended to empower researchers to interpret their IR spectra with greater confidence and to make informed decisions in their drug discovery and development endeavors.
References
- Der Pharma Chemica. (n.d.).
- MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
- JOCPR. (n.d.).
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- 5. 6H-1,4-diazepine, hexahydro-6-methyl-, [webbook.nist.gov]
A Comparative Guide to the Validation of Purity Standards for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
In the landscape of pharmaceutical development, the rigorous validation of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive framework for establishing and validating the purity standards for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, a novel compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, this document will draw upon established analytical principles for structurally similar compounds, such as tertiary amines and diazepine derivatives, and will be firmly grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10]
The objective of this guide is to empower researchers, scientists, and drug development professionals with the expertise to design and execute a robust validation strategy. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Understanding the Analyte: Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate is a bifunctional molecule featuring a tertiary amine within a diazepane ring and a methyl ester. This structure informs the selection of appropriate analytical techniques and anticipates potential impurities.
Potential Impurities: The synthesis of such a molecule could potentially introduce several classes of impurities that must be monitored and controlled. These include:
-
Starting materials and intermediates: Unreacted precursors from the synthetic route.
-
By-products: Resulting from side reactions during synthesis.
-
Degradation products: Arising from hydrolysis of the ester or oxidation of the tertiary amine.[4][11]
-
Residual solvents: Used during synthesis and purification.[4][5]
-
Elemental impurities: Catalysts or contaminants from manufacturing equipment.[5][9][12][13][14]
The ICH Q3A(R2) guideline provides a framework for classifying and controlling these impurities in new drug substances.[4][8][10]
A Multi-faceted Approach to Purity Validation: An Experimental Workflow
A comprehensive purity validation strategy for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture of the impurity profile. The following workflow outlines a robust approach.
Caption: Overall workflow for the validation of purity standards.
Comparative Analysis of Key Analytical Techniques
The selection of analytical instrumentation is a critical decision in the validation process. Below is a comparison of the most suitable techniques for the analysis of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Detection of specific nuclei based on their magnetic properties in a magnetic field. |
| Primary Use | Quantification of the main component and known/unknown impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation of the main component and impurities, and quantitative analysis (qNMR). |
| Strengths | - High precision and accuracy for quantification.[15][16][17][18][19] - Versatile for a wide range of compounds. - Established methodology in pharmaceutical analysis. | - High sensitivity and specificity for identification.[20][21] - Excellent for residual solvent analysis. | - Provides definitive structural information.[22][23][24][25] - Can be used for absolute quantification without a reference standard (qNMR). |
| Limitations | - May require derivatization for compounds without a chromophore. - Co-elution of impurities can be a challenge. | - Not suitable for non-volatile or thermally labile compounds. - Tertiary amines can exhibit poor peak shape.[26][27] | - Lower sensitivity compared to chromatographic methods. - More complex data interpretation. |
| Applicability to Topic | Excellent for purity assay and impurity quantification. A stability-indicating method can be developed.[1] | Suitable for identifying volatile impurities and potential degradation products. Derivatization may be necessary for improved chromatography.[20] | Essential for structural confirmation of the API and for the definitive identification of unknown impurities. |
Detailed Experimental Protocols
The following protocols are presented as a starting point for method development and validation, adhering to the principles outlined in ICH and FDA guidelines.[2][6][28]
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Determination
Rationale: A reversed-phase HPLC method is the workhorse for pharmaceutical purity analysis due to its robustness and versatility. A C18 column is a good starting point for a molecule with moderate polarity like Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate.
Instrumentation and Conditions:
-
System: Shimadzu LC-2030 or equivalent HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (or a more specific wavelength if a chromophore is present).
-
Injection Volume: 20 µL.
Method Validation Protocol (as per ICH Q2(R2)):
-
Specificity: Analyze a placebo (if in a formulation), the API, and a spiked sample with potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of standard solutions of the API across a range of concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (should be >0.99).[17]
-
Accuracy: Perform recovery studies by spiking a known amount of the API into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[15]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment. The RSD should be less than 2%.[17]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[18]
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.[28]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is the gold standard for identifying and quantifying volatile organic compounds, including residual solvents and potential volatile by-products. Due to the basic nature of the tertiary amine, a deactivated column is recommended to prevent peak tailing.[26]
Instrumentation and Conditions:
-
System: Agilent GC-MS system or equivalent.
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a column specifically designed for amine analysis.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode, 290 °C.
-
Oven Program: 80 °C (hold 1 min), ramp to 180 °C at 5 °C/min, then to 290 °C at 25 °C/min (hold 10 min).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Method Validation Protocol:
-
Specificity: Analyze individual potential volatile impurities to confirm their retention times and mass spectra.
-
Linearity: Prepare standard solutions of each potential impurity and establish calibration curves.
-
LOD and LOQ: Determine for each potential impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR provides unambiguous structural information, which is invaluable for confirming the identity of the API and for identifying unknown impurities. Both 1H and 13C NMR are essential.
Instrumentation and Conditions:
-
System: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments: 1H NMR, 13C NMR, and potentially 2D NMR experiments like COSY and HSQC for complex impurity structures.
Application in Purity Validation:
-
Structural Confirmation: The NMR spectra of the synthesized Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate should be consistent with its proposed structure.
-
Impurity Identification: Signals in the spectra that do not correspond to the API can be used to identify and characterize impurities.
-
Quantitative NMR (qNMR): By integrating the signals of the API against a certified internal standard, the absolute purity can be determined without the need for a specific reference standard of the API itself.
Decision-Making for Method Selection
The choice of which analytical method to prioritize depends on the specific goals of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Future Directions
The validation of purity standards for a novel compound like Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate requires a systematic and scientifically sound approach. By leveraging a combination of orthogonal analytical techniques—primarily HPLC for quantification, GC-MS for volatile impurities, and NMR for structural elucidation—and adhering to the rigorous guidelines set forth by regulatory bodies like the ICH and FDA, a robust and reliable purity profile can be established.[1][2][3][4][5][6][7][8][9][10]
This guide provides a comprehensive framework for initiating such a validation program. The specific method parameters will require optimization based on the observed chromatographic and spectroscopic behavior of the molecule and its unique impurity profile. Continuous lifecycle management of these analytical procedures is also crucial to ensure their ongoing suitability.[3]
References
- FDA Guidance on Analytical Method Validation. (n.d.). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek.
- USP 233 and USP 232 Elemental Impurities Services. (n.d.). EUROLAB.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- ICH and FDA Guidelines for Analytical Method Valid
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.).
- Pharmaceutical Analytical Impurities. (n.d.). U.S. Pharmacopeia (USP).
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
- Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
- Elemental Impurities in Drug Products Guidance for Industry. (2018, August 1). FDA.
- Quality Guidelines. (n.d.). ICH.
- tertiary amines by GC-MS. (2014, June 5).
- Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
- Diazepam - SpectraBase. (n.d.).
- Analysis of primary, secondary and tertiary amines. (n.d.). Agilent.
- Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. (2025, August 7).
- 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid. (n.d.). ChemScene.
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016, June 30).
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025, January 14). Hilaris Publisher.
- Isolation and structure elucidation of novel products of the acidic degrad
- RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. (n.d.). Research Journal of Pharmacy and Technology.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). JOCPR.
- Identification and structure elucidation by NMR spectroscopy. (2018, January 13).
- Methyl propion
- methyl propionate, 554-12-1. (n.d.). The Good Scents Company.
- Synthesis and characterization of some 1,4-diazepines deriv
- Methyl diazepam. (n.d.). PubChem - NIH.
- Vibrational and NMR spectroscopic study of aged flurazepam mono- and dihydrochloride salts for content identity. (n.d.). PubMed.
- Chemical Properties of Methyl propion
- Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. (n.d.). SciELO.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC.
- development-and-validation-of-rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf. (n.d.). Pharmacophore.
- ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. (2023, June 26). Macedonian Journal of Chemistry and Chemical Engineering.
- Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
- Analytical Methods Used for the Detection and Quantific
- reverse phase hplc method and method validation of diazepam by using single mobile phase. (2015, April 27).
- ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. (n.d.). University of the Punjab.
- An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. (2008, May 15). PubMed.
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Benchmarking Synthetic Routes for N-Substituted Diazepanes
Executive Summary
The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, GPCR ligands (e.g., Suvorexant), and CNS agents. However, its synthesis presents a classic "medium-ring" challenge: entropic barriers to cyclization are higher than for 5- or 6-membered rings, and the presence of two equivalent nitrogens creates significant regioselectivity hurdles.
This guide benchmarks the three most prevalent synthetic strategies for accessing N-substituted 1,4-diazepanes . We move beyond simple literature review to analyze the operational reality of these routes—comparing yield, scalability, and atom economy to help you select the optimal pathway for your specific substitution pattern.
The Decision Matrix
| Feature | Route A: Direct Alkylation | Route B: Lactam Reduction | Route C: Ring Expansion (Schmidt) |
| Primary Utility | HTS Library Generation | Lead Optimization / Complex Scaffolds | Process Chemistry / Scale-up |
| Regiocontrol | Poor (Statistical mixtures) | Excellent (Stepwise assembly) | Good (Substrate controlled) |
| Atom Economy | High | Moderate | High |
| Scalability | Low (Purification bottleneck) | Medium (Linear steps) | High (One-pot potential) |
| Typical Yield | 30–50% | 65–85% (Cumulative) | 70–90% |
Route Analysis & Benchmarking
Route A: Direct Nucleophilic Cyclization (The "Brute Force" Approach)
-
Mechanism: Double nucleophilic substitution of a 1,2-diamine with a 1,3-dihalide (or equivalent dielectrophile).
-
Best For: Symmetrical diazepanes or when raw materials are extremely cheap.
Technical Critique: While theoretically the shortest path, this route suffers from the "gem-dimethyl" effect (or lack thereof). The entropic penalty for closing a 7-membered ring often leads to oligomerization. Furthermore, if you require a mono-N-substituted product, you fight a statistical battle against bis-alkylation.
-
Protocol Note: High dilution conditions (<0.05 M) are strictly required to favor intramolecular cyclization over intermolecular polymerization.
-
Hidden Cost: The "saved" synthetic steps are often lost in the time required for difficult chromatographic separations of the mono/bis/oligomer mixture.
Route B: The Lactam Reduction Pathway (The "Precision" Standard)
-
Mechanism: Formation of a 1,4-diazepin-5-one (lactam) followed by exhaustive reduction of the amide carbonyl.
-
Best For: Asymmetric scaffolds requiring precise placement of substituents on
vs .
Technical Critique: This is the industry standard for medicinal chemistry. By forming the amide bond first (usually via an acrylate Michael addition to a diamine followed by cyclization), you lock the regiochemistry early. The amide carbonyl serves as a "temporary protecting group" that differentiates the two nitrogens, allowing distinct functionalization of the non-amide nitrogen before the final reduction.
Route C: Schmidt Ring Expansion (The "Scale-Up" Workhorse)
-
Mechanism: Acid-catalyzed insertion of a nitrogen atom (from hydrazoic acid/azide) into a 4-piperidone ketone.
-
Best For: Bulk synthesis of
-substituted diazepanes where the substituent is already present on the piperidine precursor.
Technical Critique:
This route leverages the cheap, abundant pool of 4-piperidones. It bypasses the entropy problem of cyclization entirely by expanding an existing 6-membered ring. The migration is highly selective; however, the use of azides (
Visualizing the Logic
The following decision tree illustrates the selection logic based on your target molecule's substitution pattern.
Figure 1: Strategic decision tree for selecting the synthetic route based on symmetry, scale, and regiochemical requirements.
Deep Dive: The Lactam Reduction Protocol (Route B)
This section details the most versatile protocol (Route B), capable of delivering high-purity, non-symmetrical diazepanes.
Phase 1: Regioselective Lactam Formation
Objective: Synthesize 1-benzyl-1,4-diazepan-5-one. Rationale: Using N-benzylethylenediamine allows the benzyl group to "anchor" one nitrogen, while the acrylate component provides the carbons for the ring expansion.
Reagents:
Step-by-Step:
-
Michael Addition: Dissolve N-benzylethylenediamine in MeOH (0.5 M). Cool to 0°C. Add methyl acrylate dropwise.
-
Why? Low temperature prevents immediate uncontrolled polymerization or bis-addition.
-
-
Equilibration: Allow to warm to RT and stir for 4 hours.
-
Cyclization: Reflux the mixture for 12–24 hours.
-
Workup: Concentrate in vacuo. The lactam often precipitates or can be recrystallized from EtOAc/Hexanes.
-
Checkpoint: Purity should be >95% by LCMS before proceeding.
-
Phase 2: Amide Reduction
Objective: Reduce the lactam carbonyl to the methylene group. Reagents:
-
(LAH) (2.5 equiv) or
-
Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a 3-neck flask under Argon. Charge with LAH pellets and anhydrous THF. Cool to 0°C.[8]
-
Addition: Dissolve the lactam from Phase 1 in THF and add dropwise to the LAH slurry.
-
Safety: Exothermic evolution of
gas. Ensure proper venting.
-
-
Reduction: Heat to reflux for 6–12 hours.
-
Monitoring: TLC will show the disappearance of the polar amide spot and appearance of the less polar amine.
-
-
Fieser Quench (Critical): Cool to 0°C. For every
grams of LAH used, add:- mL water
- mL 15% NaOH
- mL water
-
Why? This specific ratio creates a granular white precipitate of aluminum salts that is easy to filter, rather than a gelatinous mess that traps product.
-
Isolation: Filter through Celite, dry over
, and concentrate.
Mechanistic Visualization: Schmidt Rearrangement
For those considering the scale-up route (Route C), understanding the migration logic is vital for predicting isomers.
Figure 2: Mechanistic flow of the Schmidt ring expansion. Note that the migration step is driven by the anti-periplanar alignment of the migrating carbon bond relative to the
Experimental Data Summary
| Parameter | Route A (Alkylation) | Route B (Lactam Red.) | Route C (Schmidt) |
| Starting Material Cost | Low (Diamine + Dihalide) | Medium (Acrylate) | Low (Piperidone) |
| Step Count | 1 (Convergent) | 2-3 (Linear) | 1 (Divergent) |
| Crude Purity | < 60% (Mixtures) | > 90% | > 85% |
| Flash Chromatography | Mandatory (Difficult) | Minimal (Filtration) | Minimal (Recryst.) |
| Overall Yield | 35 - 45% | 75 - 82% | 70 - 88% |
References
-
Review of Diazepane Synthesis: Rashid, M., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[9][10][11] Current Organic Synthesis, 2019.
-
Schmidt Reaction Mechanics: Aube, J., et al. "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis." CHIMIA, 1996.
-
Lactam Reduction Protocols: Meyers, A. I., et al. "Reduction of Amino Acids to Amino Alcohols." Organic Syntheses, Coll. Vol. 10, p.423.
-
Regioselective Synthesis via Acrylates: Gangwar, M., et al. "Recently Adopted Synthetic Protocols for Piperazines and Diazepanes." Current Organic Chemistry, 2024.
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Safety Operating Guide
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate proper disposal procedures
This guide outlines the technical safety and disposal protocols for Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate , a specialized heterocyclic building block used in pharmaceutical synthesis.
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system. This compound combines a basic tertiary amine (the diazepane ring) with a labile ester functionality. This dual nature dictates its specific segregation and disposal requirements to prevent unintended hydrolysis or exothermic reactions in waste streams.
Chemical Safety Profile & Hazard Identification
Before disposal, you must classify the material based on its functional reactivity. While specific SDS data for this exact ester is often limited, its structure-activity relationship (SAR) with analogous diazepanes (e.g., CAS 926223-03-2) dictates the following handling profile:
| Property | Specification | Operational Implication |
| Chemical Class | Amino-ester (Heterocyclic) | Basic: Reacts exothermically with acids.Labile: Ester hydrolyzes in strong base/acid. |
| Physical State | Viscous Oil or Low-Melting Solid | May require dissolution in solvent for transfer. |
| Primary Hazards | Irritant (Skin/Eye/Resp) | H315, H319, H335 . High risk of mucosal irritation. |
| Bioactivity | Potential CNS Active | Treat as a Potent Compound . Do not aerosolize.[1][2][3] |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides | Explosion Risk: Do not mix with Nitric Acid or Peroxides. |
Pre-Disposal Segregation Strategy
The most common error in disposing of amino-esters is improper pH segregation .
-
The Risk: Adding this basic amine to a waste container with high acid content (e.g., waste from an acidification step) will generate significant heat and pressure, potentially rupturing the vessel.
-
The Protocol: Segregate into Non-Halogenated Organic streams with neutral or basic pH.
Waste Stream Classification
-
RCRA Status: Not P-listed or U-listed. Classified as Characteristic Waste if ignitable (D001) due to solvent carrier.
-
Tagging: Label as "Hazardous Waste - Organic Alkali."
Disposal Workflow (Decision Logic)
The following flowchart illustrates the decision logic for disposing of Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate depending on its state (Pure vs. Solution).
Figure 1: Decision tree for segregating amino-ester waste streams to prevent chemical incompatibility.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Reagent (Expired or Excess)
-
Method: Lab Pack (Solid Waste).
-
Container: Original glass vial or HDPE wide-mouth jar.
-
Seal: Ensure the original container is tightly sealed with a parafilm wrap to prevent fugitive amine vapors.
-
Secondary Containment: Place the vial into a clear zip-lock bag.
-
Labeling: Apply a hazardous waste label.
-
Storage: Move to the Satellite Accumulation Area (SAA). Do not bulk this solid into a liquid drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Method: Bulking into Safety Can (Carboy).
-
pH Check: Dip a pH strip into the waste solution.
-
If pH < 4: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8. Why? To prevent heat generation when added to the organic waste drum.
-
-
Solvent Compatibility:
-
If solvent is Methanol/Ethanol/Ethyl Acetate : Pour into Non-Halogenated waste.
-
If solvent is DCM/Chloroform : Pour into Halogenated waste.
-
-
Rinsing: Rinse the empty reaction vessel twice with acetone. Add rinsate to the same waste container.
Scenario C: Spill Cleanup (Emergency Procedure)
-
Evacuate & Ventilate: The amine odor may be pungent. Clear the immediate area.[1][3]
-
PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Decontamination:
-
Disposal: Place all contaminated absorbents into a heavy-duty plastic bag, seal, and tag as Solid Hazardous Waste .
Regulatory Compliance & Documentation
To ensure audit-readiness (EPA/OSHA), maintain the following records:
-
Waste Codes:
-
If dissolved in ignitable solvent: D001 .
-
If pure: Generally not regulated as a specific P/U waste, but treat as Toxic (T) under state regulations if applicable.
-
-
Manifest Description: "Waste Flammable Liquid, N.O.S. (Contains Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate, Methanol)."
References
-
Chemical Safety & Hazard Data : PubChem.[7][8] Compound Summary: Diazepane Derivatives. National Library of Medicine. [Link]
-
Waste Identification : U.S. Environmental Protection Agency.[9] Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. [Link]
-
Laboratory Waste Management : National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-2-((S)-3-isobutyl-2,5-dioxo-4-quinolin-3-ylmethyl-[1,4]diazepan-1yl)-N-methyl-3-naphtalen-2-yl-propionamide | C33H36N4O3 | CID 5326914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diazepam [sitem.herts.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate
Executive Safety Summary
Compound Class: Heterocyclic Amino-Ester Primary Hazard: Corrosive / Severe Irritant (Target Organs: Eyes, Mucous Membranes, Skin) Operational Status: Handle as a High-Contact Risk substance.
Methyl 3-(4-methyl-1,4-diazepan-1-yl)propanoate combines a highly basic diazepane ring with a reactive ester tail. While specific SDS data for this exact ester is limited, the structural pharmacology of the 1,4-diazepane core (analogous to 1-methylhomopiperazine) dictates that this compound be treated as corrosive to tissue (Skin Corr. 1B) and capable of causing irreversible eye damage.
Immediate Action Required:
-
Zero Skin Contact: The lipophilic nature of the methyl ester facilitates rapid dermal absorption of the corrosive amine core.
-
Respiratory Isolation: All handling of neat material must occur within a certified chemical fume hood.
Hazard Identification & Mechanistic Risk Assessment
To ensure safety, we must understand the causality of the hazard, not just the classification.
The "Amine-Ester" Dual Threat
-
The Diazepane Core (The Corrosive Engine):
-
Mechanism: The 1,4-diazepane ring contains secondary and tertiary amines. These are strong bases that react with fatty acids in the skin (saponification), disrupting cell membranes and causing deep, potentially painless burns that manifest hours after exposure.
-
Reference Anchor: Analogous diazepanes (e.g., 1-Methylhomopiperazine) are classified as Skin Corr. 1B and Acute Tox. 4 [1].
-
-
The Methyl Ester Tail (The Delivery System):
-
Mechanism: The ester group increases the compound's lipophilicity compared to the free acid/salt. This allows the corrosive amine to penetrate the stratum corneum (outer skin layer) more effectively, delivering the toxic payload to the vascularized dermis.
-
Physical Properties & Risk Profile
| Property | Value (Est.) | Operational Implication |
| Physical State | Oil or Low-Melting Solid | High risk of splash/droplet generation during transfer. |
| Basicity (pKa) | ~9.0 - 10.0 (Amine) | Incompatible with acids; exothermic reaction risk. |
| Volatility | Low (MW ~200) | Aerosol risk is higher than vapor risk, but heating generates toxic amine vapors. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating : if the condition in the left column is met, the PPE on the right is mandatory.
Tiered Protection Protocol
| Operational Scenario | Hand Protection | Eye & Face Protection | Body & Respiratory |
| Tier 1: Storage & Transport (Sealed containers) | Single Nitrile Gloves (4 mil minimum) | Safety Glasses (ANSI Z87.1 / EN166) | Lab Coat (Standard cotton/poly) |
| Tier 2: Analytical Weighing (< 100 mg, Solid/Oil) | Double Nitrile Gloves (Outer glove changed immediately upon splash) | Chemical Splash Goggles (Vented, tight-fitting) | Lab Coat + Fume Hood (Sash at optimal height) |
| Tier 3: Synthesis & Scale-Up (> 100 mg, or any heating) | Laminate / High-Breakthrough (e.g., Silver Shield® or thick Nitrile > 8 mil) | Face Shield + Goggles (Prevents neck/face burns from splash) | Chem-Resistant Apron + Fume Hood (High Flow) |
Critical PPE Technical Specifications
-
Glove Breakthrough Time: Standard disposable nitrile gloves offer < 15 minutes protection against aliphatic amines. Double gloving creates a sacrificial layer, allowing time to doff the outer glove without skin exposure.
-
Eye Protection Logic: Safety glasses are insufficient for liquid amines. Vapors and aerosols can track around the lenses. Goggles are non-negotiable for open handling [2].
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The "Static" Risk)
-
Why: Static electricity can cause charged powders to "jump" or oils to splatter.
-
Preparation: Place a disposable balance liner or spill tray inside the fume hood.
-
Anti-Static: Use an anti-static gun if the material is a solid powder.
-
Transfer: Use a positive-displacement pipette for oils to prevent dripping. Never pour directly from the stock bottle; use a secondary transfer vial.
B. Reaction Setup (The "Exotherm" Risk)
-
Why: Mixing basic amines with acidic solvents or electrophiles releases heat.
-
Solvent Choice: Dissolve the compound in a neutral solvent (DCM, EtOAc) before adding any acidic reagents.
-
Cooling: If neutralizing a salt form or performing hydrolysis, cool the vessel to 0°C to manage the exotherm.
C. Spill Response Workflow
Do not use water immediately. Water can spread the oily ester and generate heat if the spill is large.
Figure 1: Logic flow for managing spills of corrosive amine-esters. Note the neutralization step using a weak acid.
Disposal Strategy
Core Principle: Segregation prevents unexpected reactions in the waste drum.
-
Waste Stream Classification:
-
Primary Stream: Basic Organic Waste . Do not mix with Acidic Waste (risk of violent heat generation).
-
Labeling: Clearly tag as "Contains Diazepane Derivative - Corrosive/Toxic."
-
-
Quenching (Small Scale):
-
Trace residues in vials can be quenched with dilute acetic acid or citric acid solution before disposal into the organic waste stream.
-
-
Contaminated PPE:
-
Gloves and paper towels contaminated with the substance must be disposed of as Solid Hazardous Waste , not regular trash.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 1,4-Diazepane.[2][3] National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
